molecular formula C11H8N2O2 B1294441 2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile CAS No. 3696-12-6

2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile

Cat. No.: B1294441
CAS No.: 3696-12-6
M. Wt: 200.19 g/mol
InChI Key: WKTJJISTXUHPEQ-UHFFFAOYSA-N
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Description

2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile (IUPAC name), also known as vanillylidenemalononitrile, is a substituted propanedinitrile derivative featuring a 4-hydroxy-3-methoxyphenyl (vanillyl) group conjugated to a malononitrile backbone. Its molecular formula is C₁₁H₈N₂O₂, with an average molecular mass of 200.197 g/mol and a monoisotopic mass of 200.058577 g/mol . Notably, it has been listed as a discontinued product by CymitQuimica, though its structural analogs remain subjects of active research .

Properties

IUPAC Name

2-[(4-hydroxy-3-methoxyphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-11-5-8(2-3-10(11)14)4-9(6-12)7-13/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTJJISTXUHPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190453
Record name Malononitrile, (4-hydroxy-3-methoxybenzylidene)-
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Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3696-12-6
Record name 4-Hydroxy-3-methoxybenzylidenemalononitrile
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Record name Malononitrile, (4-hydroxy-3-methoxybenzylidene)-
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Record name 3696-12-6
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Record name Malononitrile, (4-hydroxy-3-methoxybenzylidene)-
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Record name 2-(4-hydroxy-3-methoxybenzylidene)malononitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with malononitrile. The reaction is carried out in the presence of a base, such as piperidine, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Scientific Research Applications

The applications of 2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile span several scientific disciplines:

  • Organic Chemistry:
    • Building Block for Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow for various transformations, including nucleophilic substitutions and cyclization reactions.
  • Medicinal Chemistry:
    • Pharmaceutical Development: Research is ongoing to explore its potential as a pharmaceutical intermediate. Derivatives of this compound are being investigated for their biological activities, including anti-inflammatory and antioxidant properties.
  • Materials Science:
    • Polymer Production: The compound can be used in the production of specialty polymers and materials due to its reactive nature. It may contribute to the development of novel materials with specific properties.
  • Biological Studies:
    • Bioactivity Assessment: Studies are being conducted to evaluate the biological activities of its derivatives, focusing on their potential therapeutic effects against various diseases.

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound using microwave-assisted methods. The results indicated a significant increase in yield (up to 90%) when compared to traditional heating methods. This study highlights the importance of modern techniques in enhancing synthetic efficiency.

In another investigation, derivatives of this compound were tested for their antioxidant activity. Results demonstrated that certain derivatives exhibited significant free radical scavenging activity, suggesting potential applications in nutraceutical formulations.

Data Tables

Application AreaSpecific UseKey Findings
Organic ChemistryIntermediate for complex molecule synthesisHigh reactivity due to functional groups
Medicinal ChemistryPharmaceutical precursorPotential anti-inflammatory properties
Materials ScienceSpecialty polymersEnhances material properties
Biological StudiesAntioxidant activity evaluationSignificant free radical scavenging ability

Mechanism of Action

The mechanism of action of 2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader family of propanedinitrile derivatives and structurally related arylidene compounds. Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and functional implications.

Structural and Functional Analogues

2.1.1 Propanedinitrile Derivatives
  • 2-[(3-Hydroxy-4-nitrophenyl)methylene]propanedinitrile Substituents: 3-hydroxy-4-nitro group. Its hydroxyl group may confer solubility in polar solvents.
  • 2-[(4-Methoxyphenyl)methylene]propanedinitrile Substituents: 4-methoxy group. Properties: The electron-donating methoxy group reduces electrophilicity compared to the nitro analog. Solubility in organic solvents (e.g., DMSO, ethanol) is moderate. Applications: Used as a building block in organic synthesis, particularly in heterocycle formation .
  • 2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile

    • Substituents : 3-chloro-4-methoxy groups.
    • Properties : Chlorine increases molecular polarity and may elevate melting point (218.64 g/mol ). The chloro group also enhances stability against oxidation .
  • 2-[(Dimethylamino)methylidene]propanedinitrile Substituents: Dimethylamino group. Properties: The amino group introduces basicity and hydrogen-bonding capability. Crystal structure analysis reveals weak C–H⋯N interactions forming a 3D network, influencing solid-state packing .
2.1.2 Cyclopentanone-Based Arylidene Analogs

Compounds such as (3b2–3b6) () share the 4-hydroxy-3-methoxyphenyl moiety but differ in core structure (cyclopentanone vs. propanedinitrile):

  • (3b2): 4-Fluorophenyl substituent. Yield: 35.8%, mp: 179.5–183.7°C, HPLC purity: 98.744%. Notable Feature: Fluorine’s electronegativity enhances metabolic stability and bioavailability.
  • (3b3): 2-Chlorophenyl substituent. Yield: 49.8%, mp: 169.4–171.3°C, HPLC purity: 93.977%. Notable Feature: Chlorine’s steric bulk may reduce solubility but improve lipophilicity.
  • (3b6) : Dual hydroxy/methoxy substitution.
    • mp : 210.4–213.9°C (higher than other analogs due to increased hydrogen bonding).
    • ESI-MS : m/z 353.0 (M+1)+, reflecting molecular weight increase from additional hydroxyl group .

Key Insights

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., nitro, chloro) increase electrophilicity and reactivity but may reduce solubility.
    • Electron-donating groups (e.g., methoxy, hydroxy) enhance polarity and hydrogen-bonding capacity, affecting melting points and crystal packing .
  • Structural Core: Cyclopentanone derivatives (e.g., 3b2–3b6) exhibit higher molecular weights and melting points compared to propanedinitriles, reflecting differences in rigidity and intermolecular interactions .

Biological Activity

2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile, also known by its chemical formula C11_{11}H8_8N2_2O2_2, is a compound of interest due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.

  • Molecular Formula : C11_{11}H8_8N2_2O2_2
  • Molecular Weight : 200.197 g/mol
  • CAS Number : 19424

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The compound exhibits significant inhibition against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

The compound showed the highest activity against Staphylococcus aureus and Escherichia coli, with complete bacterial death observed within 8 hours at certain concentrations .

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity. It was tested against various fungal strains, yielding promising results.

Table 2: Antifungal Activity Data

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

The antifungal activity indicates that the compound can inhibit the growth of pathogenic fungi, making it a candidate for further development in antifungal therapies .

Anticancer Activity

The cytotoxic effects of the compound have been evaluated in various cancer cell lines, showcasing its potential as an anticancer agent.

Table 3: Cytotoxicity Data

Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)<10
HCT116 (Colon Cancer)<20

These findings suggest that the compound may induce apoptosis in cancer cells, although further studies are needed to elucidate the mechanism of action .

Case Studies

  • Study on Antibacterial Activity : A comprehensive study tested various derivatives of similar compounds and found that those with hydroxyl and methoxy substitutions exhibited enhanced antibacterial properties compared to their parent compounds .
  • Antifungal Screening : Research conducted on a series of phenolic compounds highlighted the effectiveness of methoxy-substituted derivatives against Candida species, supporting the hypothesis that such modifications enhance biological activity .

The exact mechanism by which this compound exerts its biological effects is not fully understood but may involve:

  • Disruption of bacterial cell wall synthesis.
  • Inhibition of fungal cell membrane integrity.
  • Induction of apoptosis in cancer cells through modulation of signaling pathways.

Q & A

Q. Q1. What are the recommended methodologies for synthesizing 2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile?

A1. Synthesis typically involves condensation reactions between substituted benzaldehyde derivatives and propanedinitrile precursors. For example, Knoevenagel condensation under basic or acidic catalysis can be employed. Key steps include:

  • Reagent Selection : Use anhydrous conditions with catalysts like piperidine or ammonium acetate to enhance yield .
  • Purification : Recrystallization from polar aprotic solvents (e.g., DMF or acetonitrile) ensures high purity. Monitor reaction progress via TLC or HPLC .
  • Validation : Confirm product identity using NMR (¹H/¹³C) and FT-IR to verify the presence of nitrile (-C≡N) and aromatic hydroxyl (-OH) groups .

Q. Q2. How can the crystal structure of this compound be resolved, and what software tools are recommended?

A2. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:

  • Crystallization : Grow crystals via slow evaporation of a saturated solution in ethanol or DMSO .
  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperature (100 K) to minimize thermal motion artifacts.
  • Refinement : Employ SHELX software (e.g., SHELXL) for structure solution and refinement. Validate using R-factor convergence (<0.05) and check for residual electron density .

Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?

A3. Key precautions include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation or skin contact. Use chemical-rated goggles to prevent eye irritation .
  • Ventilation : Operate in a fume hood with adequate airflow to mitigate respiratory hazards (H335) .
  • First Aid : For skin exposure, wash immediately with soap and water. For eye contact, rinse with saline for ≥15 minutes and seek medical evaluation .

Advanced Research Questions

Q. Q4. How can density functional theory (DFT) be applied to investigate the electronic properties of this compound?

A4. DFT calculations are used to model molecular orbitals, charge distribution, and nonlinear optical (NLO) properties:

  • Software : Use Gaussian 16 or ORCA with B3LYP/6-311++G(d,p) basis sets for geometry optimization .
  • NLO Analysis : Calculate hyperpolarizability (β) to assess potential applications in photonics. Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate electronic transitions .
  • Challenges : Address discrepancies between theory and experiment by adjusting solvent effects or including dispersion corrections .

Q. Q5. What are the challenges in characterizing this compound’s spectroscopic properties, and how can they be mitigated?

A5. Key challenges include:

  • Overlapping Peaks : In NMR, aromatic protons and nitrile groups may show complex splitting. Use high-field instruments (≥500 MHz) and 2D-COSY/HSQC to resolve ambiguities .
  • Solvent Interference : For FT-IR, avoid protic solvents (e.g., water) that mask -OH stretches. Use KBr pellets or ATR-FTIR for solid-state analysis .
  • Mass Spectrometry : Employ high-resolution ESI-MS to distinguish isotopic patterns and confirm molecular ion ([M+H]⁺) .

Q. Q6. How does structural modification of the phenyl ring affect the compound’s bioactivity, particularly in kinase inhibition?

A6. Substituents on the phenyl ring modulate steric and electronic interactions with biological targets:

  • Case Study : Analogues with bromo or tert-butyl groups (e.g., AG-1024) show selective IGF-1R inhibition (IC₅₀ = 7 μM). Docking studies (AutoDock Vina) reveal hydrophobic interactions with kinase active sites .
  • Methodology : Synthesize derivatives via halogenation or alkylation, then assay kinase activity using fluorescence polarization or Western blotting for phospho-IGF-1R .
  • SAR Analysis : Correlate substituent electronegativity with binding affinity using QSAR models .

Q. Q7. What experimental and computational approaches are used to assess this compound’s stability under varying pH and temperature conditions?

A7. Stability studies involve:

  • Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures (>200°C typical for nitriles) .
  • pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC. Identify degradation products using LC-MS .
  • Computational Predictors : Use QSPR models to predict logP and hydrolytic stability based on electron-withdrawing substituents .

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